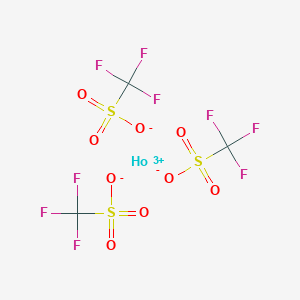
Holmium(III) trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triflate compounds typically involves the reaction of a metal salt with trifluoromethanesulfonate. For example, gallium(III) trifluoromethanesulfonate can be synthesized and used as a catalyst in Friedel-Crafts reactions . Although the synthesis of holmium triflate is not described, it is reasonable to infer that a similar approach could be used, reacting a holmium salt with a source of the triflate anion.
Molecular Structure Analysis
The molecular structure of triflate compounds is characterized by the metal center being coordinated by triflate ligands. The triflate anion itself is a stable, delocalized anion with a trifluoromethyl group attached to a sulfonyl group. While the exact structure of holmium triflate is not provided, it can be assumed that the holmium ion would be coordinated by several triflate anions, similar to other metal triflates .
Chemical Reactions Analysis
Triflate compounds are known for their catalytic properties in various chemical reactions. For instance, gallium triflate is used in Friedel-Crafts alkylation and acylation reactions, demonstrating good yields and recyclability . Iron triflate is used as a catalyst in the synthesis of dihydropyrimidinones and dihydropyridines via Biginelli and Hantzsch condensation reactions . These examples suggest that holmium triflate could potentially act as a catalyst in similar types of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triflate compounds can vary depending on the metal center. However, triflates generally have good thermal stability and are often soluble in organic solvents. For example, gallium triflate is water-tolerant and can be reused without loss of activity . Iron triflate can catalyze reactions under solvent-free conditions, indicating a high degree of stability . These properties may also be expected for holmium triflate, although specific data would be required to confirm this.
Applications De Recherche Scientifique
Catalytic Applications
Holmium(III) trifluoromethanesulfonate's catalytic properties have been explored in several contexts, although direct studies on this specific compound are rare. Research on related trifluoromethanesulfonates, such as Gallium(III) Trifluoromethanesulfonate, has shown its effectiveness as a water-tolerant, reusable Lewis acid catalyst in Friedel-Crafts reactions, suggesting potential catalytic applications for holmium(III) derivatives in similar chemical processes (Prakash et al., 2003).
Spectroscopic and Magnetic Properties
Holmium(III) trifluoromethanesulfonate has been subject to magnetic measurements, revealing insights into its crystal field and magnetic susceptibility. The research conducted by Neogy et al. (2002) on holmium trifluoromethanesulfonate (HoTFMS) provides detailed analysis of its hexagonal crystal structure and magnetic behavior, indicating the potential for applications in magnetic materials and quantum computing technologies (Neogy et al., 2002).
Material Science
In material science, the structural and dynamical properties of dysprosium(III) and holmium(III) in aqueous solution have been theoretically studied, with findings relevant to holmium(III) trifluoromethanesulfonate's hydration properties. These studies contribute to our understanding of such compounds' behavior in biological systems and their potential applications in biotechnology and medicine (Tirler et al., 2015).
Advanced Materials and Photonics
Spectroscopic traits of holmium in various hosts, including studies on holmium-doped glasses, underscore the potential for Holmium(III) trifluoromethanesulfonate in developing new photonic materials. The detailed spectroscopic analysis provides insights into the ionic bonding and structural properties of holmium-doped materials, paving the way for their application in solid-state lasers and other optical devices (Jupri et al., 2018).
Safety And Hazards
Holmium(III) trifluoromethanesulfonate is considered hazardous. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Propriétés
IUPAC Name |
holmium(3+);trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Ho/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPDCYACEYLEMY-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ho+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F9HoO9S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626057 |
Source


|
| Record name | Holmium tris(trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Holmium(III) trifluoromethanesulfonate | |
CAS RN |
139177-63-2 |
Source


|
| Record name | Holmium tris(trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50626057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Holmium(III) trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI)](/img/structure/B137021.png)
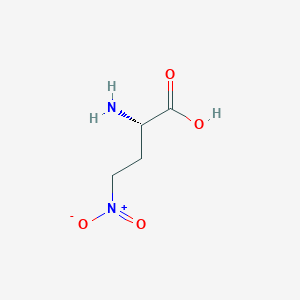


![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B137027.png)


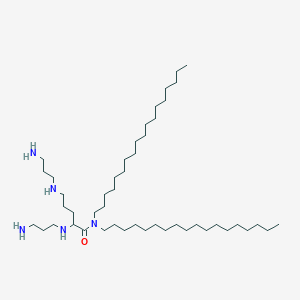

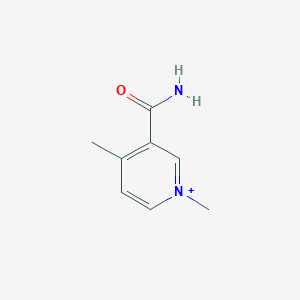
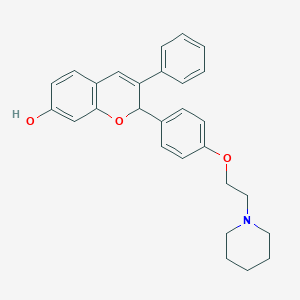
![Carbamic acid, [2-(dimethylamino)-1-methoxy-2-oxoethyl]-, methyl ester (9CI)](/img/structure/B137048.png)
![(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde](/img/structure/B137052.png)